2-(2,3-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-4-17-8-10-18(11-9-17)16(19)12-20-15-7-5-6-13(2)14(15)3/h5-7H,4,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDJBMINGSSUGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)COC2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylphenol and 4-ethylpiperazine.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid.
Reaction Steps: The reaction proceeds through a series of steps, including nucleophilic substitution and condensation reactions, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Production: Depending on the scale, the production can be carried out in batch or continuous reactors.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(2,3-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones
- Example: 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (Compound 3c) and 1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone (Compound 3k) Key Features: Biphenyl core with arylpiperazine substituents. Activity: Exhibited potent anti-dopaminergic and anti-serotonergic activity in behavioral models, with reduced catalepsy induction compared to typical antipsychotics . QSAR Insights: Electron affinity (EA) and brain/blood partition coefficients (QPlogBB) correlated with antidopaminergic activity .
1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone
- Key Features: Dimethoxybenzoyl-piperazine linked to methylphenoxy ethanone.
1-(4-(4-Ethylphenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone
- Key Features: Ethylphenyl-piperazine with methoxyphenyl ethanone.
Substituent-Driven Comparisons
Aromatic Substituent Variations
- Impact of Substituents :
Piperazine Modifications
- 4-Ethylpiperazine (Target Compound) : Enhances metabolic stability compared to unsubstituted piperazine.
Pharmacological and Computational Insights
Physicochemical Properties
Biological Activity
2-(2,3-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and receptor modulation. This article aims to explore the biological activity of this compound, drawing on various research findings and case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a dimethylphenoxy group and a piperazine moiety, which are significant for its interactions with biological targets.
Receptor Interactions
Research indicates that this compound may exhibit selective activity towards certain receptors in the central nervous system (CNS). Specifically, studies have shown that compounds with similar structures can act as agonists or antagonists at dopamine receptors, particularly the D3 receptor.
Table 1: Receptor Activity Comparison
| Compound | D3 Receptor Agonist Activity (EC50) | D2 Receptor Activity (EC50) |
|---|---|---|
| This compound | TBD | TBD |
| ML417 (similar structure) | 710 nM | Inactive |
Note: TBD indicates data not yet determined for this specific compound.
Neuroprotective Effects
In related studies, compounds featuring similar piperazine and phenoxy groups have demonstrated neuroprotective properties. For instance, ML417 was found to protect dopaminergic neurons from degeneration in induced pluripotent stem cell (iPSC) models. This suggests that this compound may also share similar protective effects.
Study 1: Neuropharmacological Effects
A study investigating the neuropharmacological effects of compounds analogous to this compound found that these compounds could modulate neurotransmitter release and receptor sensitivity. The results indicated a potential therapeutic application in treating conditions such as schizophrenia and Parkinson's disease due to their ability to selectively activate D3 receptors while minimizing side effects associated with D2 receptor activation.
Study 2: Behavioral Assessments
In behavioral assessments on rodent models, administration of compounds similar to this compound resulted in improved cognitive function and reduced anxiety-like behaviors. These findings support the hypothesis that this class of compounds may enhance dopaminergic signaling in specific brain regions responsible for mood and cognition.
Q & A
Q. What are the critical functional groups in 2-(2,3-dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone, and how do they influence its chemical reactivity?
The compound contains a phenoxy group substituted with methyl groups at positions 2 and 3, a ketone group, and a 4-ethylpiperazine moiety. The phenoxy group contributes to aromatic interactions and potential π-π stacking, while the ethylpiperazine enhances solubility in polar solvents and enables hydrogen bonding. The ketone group is reactive toward nucleophiles, making it a potential site for derivatization .
| Functional Group | Role in Reactivity | Biological Relevance |
|---|---|---|
| 2,3-Dimethylphenoxy | Stabilizes aromatic interactions | May modulate receptor binding |
| 4-Ethylpiperazine | Enhances solubility and basicity | Facilitates interactions with acidic residues in enzymes |
| Ethanone (ketone) | Electrophilic site for reactions | Enables covalent modifications in SAR studies |
Q. What synthetic strategies are commonly employed to prepare this compound, and how are intermediates purified?
Synthesis typically involves coupling 2,3-dimethylphenol with a piperazine-containing precursor via nucleophilic substitution or Mitsunobu reactions. Key steps include:
- Activation of the phenoxy group using reagents like tosyl chloride.
- Coupling with 4-ethylpiperazine under reflux in aprotic solvents (e.g., DMF) .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups on phenoxy, ethyl on piperazine).
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 331.2).
- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can molecular docking and QSAR models predict this compound’s bioactivity against neurological targets?
Computational studies using Schrödinger Suite or AutoDock Vina can model interactions with targets like acetylcholinesterase (AChE) or serotonin receptors. QSAR models correlate descriptors (e.g., logP, polar surface area) with activity:
- Key descriptors :
Q. What experimental approaches resolve contradictions in reported bioactivity data?
Discrepancies in IC₅₀ values (e.g., AChE inhibition vs. serotonin receptor antagonism) may arise from assay conditions. Mitigation strategies include:
Q. How can crystallographic data improve the design of analogs with enhanced stability?
X-ray diffraction of co-crystallized complexes (e.g., with AChE) reveals critical interactions:
- The 4-ethylpiperazine moiety occupies the catalytic triad (His447, Ser203) in AChE.
- Methyl groups on phenoxy fill hydrophobic pockets, reducing rotational freedom .
- Design tip : Introducing bulkier substituents (e.g., isopropyl) on piperazine may improve binding entropy.
Methodological Guidance
Q. What solvent systems optimize this compound’s solubility for in vitro assays?
- Polar solvents : DMSO (stock solutions), ethanol, or PBS (pH 7.4) for aqueous dilution.
- Avoid : Chloroform due to potential ketone reactivity.
- Solubility data :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| PBS | 0.5–1.0 |
Q. How can regioselective modifications be achieved on the piperazine ring?
- Protection/deprotection : Use Boc anhydride to protect the secondary amine, enabling alkylation at the ethyl group.
- Microwave-assisted synthesis : Accelerates coupling reactions (e.g., 100°C, 20 min) with reduced side products .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show low toxicity in neuronal cells?
- Cell line variability : SH-SY5Y cells may metabolize the compound differently than PC12 cells.
- Metabolite interference : Hepatic metabolites (e.g., N-oxide derivatives) could exhibit off-target effects.
- Mitigation : Conduct toxicity assays in parallel with CYP450 inhibition studies .
Structural-Activity Relationship (SAR) Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
